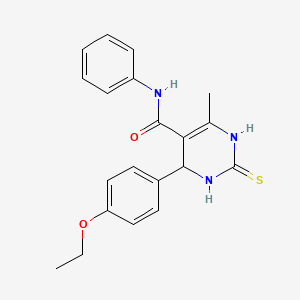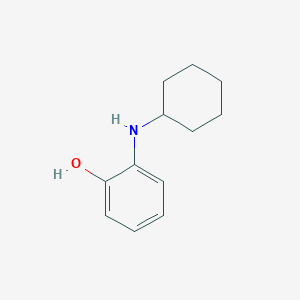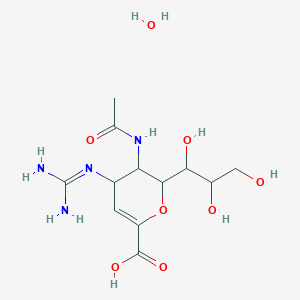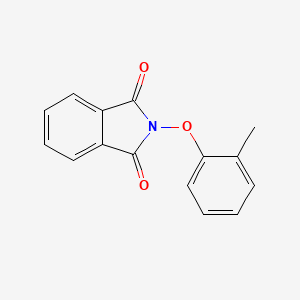
2-(o-Tolyloxy)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(o-Tolyloxy)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline-1,3-diones These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(o-Tolyloxy)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of o-toluidine with phthalic anhydride in the presence of a suitable solvent like toluene under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired isoindoline-1,3-dione scaffold.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance yield and reduce reaction time .
Análisis De Reacciones Químicas
Types of Reactions
2-(o-Tolyloxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxyl derivatives. Substitution reactions result in various substituted isoindoline-1,3-dione derivatives .
Aplicaciones Científicas De Investigación
2-(o-Tolyloxy)isoindoline-1,3-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(o-Tolyloxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it can modulate neurotransmitter receptors, leading to changes in neuronal activity. The compound’s ability to inhibit certain enzymes, such as acetylcholinesterase, has been studied for its potential therapeutic effects in neurodegenerative diseases.
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide: Similar in structure but lacks the o-tolyloxy group.
N-Phenylphthalimide: Contains a phenyl group instead of the o-tolyloxy group.
N-(o-Tolyl)phthalimide: Similar but with a different substitution pattern on the aromatic ring.
Uniqueness
2-(o-Tolyloxy)isoindoline-1,3-dione is unique due to the presence of the o-tolyloxy group, which imparts distinct chemical properties and potential applications. This substitution can influence the compound’s reactivity, biological activity, and overall stability compared to its analogs.
Propiedades
Fórmula molecular |
C15H11NO3 |
|---|---|
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
2-(2-methylphenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C15H11NO3/c1-10-6-2-5-9-13(10)19-16-14(17)11-7-3-4-8-12(11)15(16)18/h2-9H,1H3 |
Clave InChI |
ZWLAJGZPFXUKRU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1ON2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


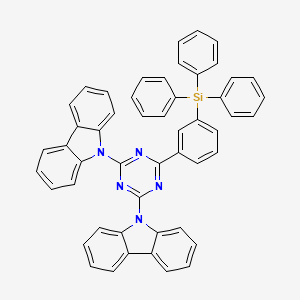
![2-methyl-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide](/img/structure/B12499886.png)
![3-({3-[(4-Chlorophenyl)(phenyl)methylidene]-2-oxoindol-1-yl}methyl)benzoic acid](/img/structure/B12499903.png)

![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-pyridine-3-carboxamide](/img/structure/B12499911.png)
![6-[3-methoxy-4-(propan-2-yloxy)phenyl]-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B12499913.png)
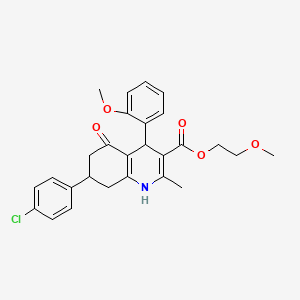
![Methyl 5-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499926.png)
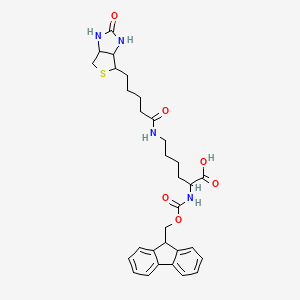
![8'-chloro-1,5-dimethyl-2',3',3'a,5'-tetrahydro-1'H-spiro[1,5-diazinane-3,4'-pyrrolo[1,2-a]quinoline]-2,4,6-trione](/img/structure/B12499931.png)
